Cgs-9896

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CGS-9896 is a compound known for its anxiolytic and anticonvulsant properties. It is structurally distinct from benzodiazepines but exhibits similar effects, making it a nonbenzodiazepine anxiolytic. This compound is a benzodiazepine receptor partial agonist, which means it binds to benzodiazepine receptors and produces long-lasting anxiolytic and anticonvulsant effects without causing sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGS-9896 involves the formation of a pyrazoloquinoline structure. The key steps include the cyclization of a chlorophenyl derivative with a quinoline precursor. The reaction conditions typically involve the use of a strong base and a polar solvent to facilitate the cyclization process. The final product is purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability of production .

Chemical Reactions Analysis

Types of Reactions

CGS-9896 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different analogs.

Substitution: Halogen substitution reactions can occur on the chlorophenyl ring, resulting in various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential pharmacological properties .

Scientific Research Applications

CGS-9896 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the interactions of nonbenzodiazepine anxiolytics with benzodiazepine receptors.

Biology: The compound is used in studies to understand the effects of benzodiazepine receptor partial agonists on biological systems.

Medicine: this compound is investigated for its potential therapeutic applications in treating anxiety, epilepsy, and stress-related disorders.

Industry: The compound is used in the development of new anxiolytic and anticonvulsant drugs

Mechanism of Action

CGS-9896 exerts its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. As a partial agonist, it modulates the activity of the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system. This results in anxiolytic and anticonvulsant effects without causing significant sedation. The compound also influences appetite and reduces the development of gastrointestinal ulcers under chronic stress .

Comparison with Similar Compounds

Similar Compounds

Zopiclone: Another nonbenzodiazepine compound with anxiolytic properties.

Zolpidem: A nonbenzodiazepine hypnotic used for treating insomnia.

Eszopiclone: A nonbenzodiazepine hypnotic similar to zopiclone.

Uniqueness

CGS-9896 is unique in its ability to produce long-lasting anxiolytic and anticonvulsant effects without causing sedation. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other nonbenzodiazepine compounds that may have sedative effects .

Biological Activity

CGS-9896 is a pyrazoloquinoline compound that has garnered attention for its unique pharmacological profile, particularly its interaction with benzodiazepine receptors. This article provides a comprehensive overview of the biological activity of this compound, including its anxiolytic, anticonvulsant, and potential therapeutic effects, supported by data tables and relevant case studies.

This compound is classified as a non-benzodiazepine compound that exhibits mixed agonist-antagonist properties at the benzodiazepine receptor sites. It selectively binds to these receptors, influencing neurotransmitter systems, particularly GABAergic pathways. The compound is noted for its ability to modulate GABA-induced currents without eliciting significant sedation or muscle relaxation, distinguishing it from traditional benzodiazepines like diazepam .

Anxiolytic Activity

Several studies have highlighted the anxiolytic properties of this compound. In behavioral assessments, this compound demonstrated significant anxiolytic effects in rodent models without the sedative side effects commonly associated with benzodiazepines. For instance, in footshock paradigms, this compound effectively reduced anxiety-like behaviors while preserving motor function and operant responding capabilities .

Table 1: Anxiolytic Effects of this compound in Rodent Models

| Study Reference | Model Used | Anxiolytic Effect | Side Effects Observed |

|---|---|---|---|

| Footshock Conflict | Significant | None | |

| Elevated Plus Maze | Significant | None | |

| Social Interaction Test | Significant | None |

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In various seizure models, including pentylenetetrazol-induced seizures and audiogenic seizure tests, this compound exhibited protective effects against convulsions. However, its efficacy was found to be less potent compared to diazepam .

Table 2: Anticonvulsant Efficacy of this compound

Case Studies and Clinical Implications

Research into the clinical implications of this compound has shown promise in treating conditions such as anxiety disorders and seizure disorders. One notable study indicated that this compound significantly increased the LD50 in mice subjected to fluostigmine intoxication, suggesting potential protective effects against organophosphate poisoning .

Additionally, the compound's unique profile as a non-sedating anxiolytic makes it a candidate for further investigation in clinical settings where traditional benzodiazepines pose risks of sedation and dependency .

Properties

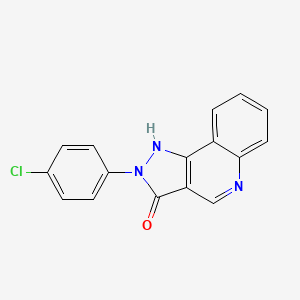

CAS No. |

77779-36-3 |

|---|---|

Molecular Formula |

C16H10ClN3O |

Molecular Weight |

295.72 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |

InChI Key |

QCBUAKLOWCOUCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |

Synonyms |

2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.